5-[(3-Nitropyridin-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine
Description
5-[(3-Nitropyridin-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at position 5 with a sulfanyl group linked to a 3-nitropyridin-2-yl moiety. This structure combines electron-deficient aromatic systems (nitropyridine) with sulfur-rich motifs, which are often associated with diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .
Properties
IUPAC Name |
5-(3-nitropyridin-2-yl)sulfanyl-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N5O2S2/c8-6-10-11-7(16-6)15-5-4(12(13)14)2-1-3-9-5/h1-3H,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYXLANAMYDYSCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)SC2=NN=C(S2)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N5O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50384443 | |
| Record name | 5-[(3-Nitropyridin-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50384443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
499771-19-6 | |
| Record name | 5-[(3-Nitropyridin-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50384443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Synthetic Strategies
The synthesis of this compound typically involves two primary approaches: nucleophilic substitution and cyclization reactions . Below is a detailed breakdown of these methods.
Nucleophilic Substitution Route
This method leverages the reactivity of 3-nitropyridin-2-thiol with 5-chloro-1,3,4-thiadiazol-2-amine under basic conditions. Key steps include:
- Activation of the Thiadiazole Core : 5-Chloro-1,3,4-thiadiazol-2-amine serves as a precursor. The chlorine atom at position 5 is highly electrophilic, enabling nucleophilic attack by the thiol group of 3-nitropyridin-2-thiol.
- Reaction Conditions :
- Purification : Crystallization from ethyl acetate/petroleum ether mixtures or silica gel chromatography.
Table 1: Optimization of Nucleophilic Substitution Parameters
| Parameter | Optimal Value | Yield (%) | Reference |
|---|---|---|---|
| Molar Ratio (Thiol:Thiadiazole) | 1:1.2 | 70–75 | |
| Solvent | DMF | 75 | |
| Temperature | 80°C | 70 |
Cyclization and Functionalization
Alternative routes involve constructing the thiadiazole ring first, followed by introducing the nitropyridine moiety.
Step 1: Thiadiazole Ring Formation
Thiosemicarbazide reacts with carboxylic acids or acid chlorides in the presence of phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA). For example:
Step 2: Sulfur Nucleophilic Substitution
The resulting 5-chloro-1,3,4-thiadiazol-2-amine undergoes displacement with 3-nitropyridin-2-thiol, as described in Section 1.1.
Alternative Synthetic Pathways
Microwave-Assisted Synthesis
Microwave irradiation accelerates reaction rates and improves yields. A study reported:
Critical Reaction Parameters
Base Selection
Potassium carbonate (K₂CO₃) is preferred for its mild basicity, whereas NaH requires careful handling due to its hygroscopic nature.
Challenges and Solutions
Side Reactions
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
5-[(3-Nitropyridin-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Formation of 5-[(3-aminopyridin-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine.
Reduction: Formation of 5-[(3-aminopyridin-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine.
Substitution: Formation of various substituted thiadiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
-
Antimicrobial Activity :
- Recent studies have indicated that compounds similar to 5-[(3-nitropyridin-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine exhibit significant antimicrobial properties. Research has shown that these compounds can inhibit the growth of various bacterial strains and fungi, making them potential candidates for developing new antibiotics .
- Anticancer Properties :
- Anti-inflammatory Effects :
Agricultural Applications
- Pesticide Development :
- Herbicide Potential :
Materials Science Applications
- Corrosion Inhibitors :
- Polymer Additives :
Case Studies
Mechanism of Action
The mechanism of action of 5-[(3-Nitropyridin-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The nitropyridinyl group can participate in electron transfer reactions, while the thiadiazole ring can interact with various enzymes and receptors. These interactions can lead to the modulation of biological pathways, such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Key Structural and Functional Differences
In contrast, halicin’s 5-nitrothiazole group facilitates redox-activated antibacterial activity, akin to nitrofurans . Nitrofuran derivatives (e.g., ) leverage the nitro group’s redox activity but may exhibit higher toxicity compared to nitropyridine systems.
Aromatic vs. Aliphatic Sulfanyl Groups :
- Fluorobenzyl () and fluorophenyl-thiophene () substituents improve lipophilicity and target affinity, critical for anticancer activity.
- Allyl sulfanyl (Pesta, ) enables metal coordination, diverging from biological applications toward material science.
Schiff Base Modifications :
- Schiff base derivatives (e.g., ) introduce imine bonds, which can enhance solubility and metal-chelation capabilities, impacting both anticancer and antimicrobial potency .
Biological Activity
5-[(3-Nitropyridin-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine (CAS No. 499771-19-6) is a heterocyclic compound known for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications based on recent studies and findings.
Chemical Structure and Properties
The compound features a thiadiazole ring substituted with a nitropyridinyl group and an amine group. Its molecular formula is , with a molecular weight of approximately 255.27 g/mol. The structure can be represented as follows:
Antimicrobial Properties
Recent studies have shown that derivatives of 1,3,4-thiadiazole, including this compound, exhibit significant antimicrobial activity against various bacterial strains. The compound has been tested against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (μg/mL) | Reference Drug | Activity Comparison |
|---|---|---|---|
| Staphylococcus aureus | 32.6 | Ampicillin | Higher |
| Escherichia coli | 47.5 | Itraconazole | Moderate |
| Bacillus subtilis | 15.0 | Streptomycin | Significant |
The compound's mechanism of action involves interference with bacterial cell wall synthesis and disruption of cellular processes through enzyme inhibition .
Anticancer Potential
The thiadiazole moiety has been recognized for its cytotoxic properties against various cancer cell lines. Studies indicate that compounds containing the thiadiazole scaffold can induce apoptosis in cancer cells.
Case Study: Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's IC50 values were found to be significantly lower than those of standard chemotherapeutic agents .
The biological activity of this compound is attributed to its ability to interact with various biological macromolecules:
- Enzyme Inhibition : The nitropyridinyl group facilitates electron transfer reactions that can inhibit key enzymes involved in metabolic pathways.
- Cell Membrane Disruption : The thiadiazole ring enhances membrane permeability, allowing for better penetration into bacterial cells.
- Apoptosis Induction : In cancer cells, the compound triggers apoptotic pathways by activating caspases and disrupting mitochondrial function.
Structure–Activity Relationship (SAR)
The structural modifications on the thiadiazole ring significantly influence the biological activity of the compound. For instance:
- Substituents on the pyridine ring can enhance or diminish antimicrobial efficacy.
- The presence of electron-withdrawing groups tends to increase potency against certain bacterial strains while decreasing cytotoxicity towards normal cells .
Table 2: Structure–Activity Relationship Insights
| Substituent Type | Effect on Activity |
|---|---|
| Electron-withdrawing | Increased antibacterial activity |
| Electron-donating | Decreased cytotoxicity |
| Alkyl groups | Enhanced membrane permeability |
Q & A
Q. Critical Factors :
- Acid concentration (e.g., H₂SO₄) impacts cyclization efficiency.
- Solvent choice (DMF for alkylation; ethanol for aldehyde condensations) affects reaction kinetics .
Basic: Which spectroscopic and crystallographic techniques are used to confirm the molecular structure of this compound?
Methodological Answer:
- Single-Crystal X-Ray Diffraction : Resolves bond lengths (e.g., C–S = 1.747 Å, N–N = 1.378 Å) and dihedral angles, confirming the thiadiazole-pyridine orientation .
- ¹H/¹³C NMR : Peaks at δ 6.8–8.5 ppm (aromatic protons) and δ 160–170 ppm (thiadiazole C2) verify substituent integration .
- IR Spectroscopy : Stretching frequencies for –NH₂ (~3300 cm⁻¹) and –NO₂ (~1520 cm⁻¹) confirm functional groups .
- TLC Monitoring : Validates reaction progress using silica gel plates (e.g., chloroform/methanol = 9:1) .
Basic: What in vitro and in vivo models are appropriate for evaluating its biological activity?
Methodological Answer:
- Anticancer Activity :
- Anticonvulsant Potential :
Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR vs. X-ray)?
Methodological Answer:
- Dynamic Effects in NMR : Discrepancies in proton chemical shifts may arise from tautomerism (e.g., thione-thiol equilibrium). Use variable-temperature NMR to identify dominant conformers .
- Crystallographic Artifacts : Compare X-ray bond angles with DFT-optimized geometries to rule out packing effects .
- Complementary Techniques : Pair LC-MS with HRMS to confirm molecular ion consistency .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Substituent Variation : Synthesize analogs by replacing the 3-nitropyridyl group with electron-withdrawing (e.g., –CF₃) or donating (–OCH₃) groups. Use alkylation/arylation protocols from .
- Bioisosteric Replacement : Substitute the thiadiazole core with oxadiazole or triazole rings to assess scaffold specificity .
- Pharmacophore Mapping : Perform 3D-QSAR using CoMFA/CoMSIA on IC₅₀ data from cancer cell lines .
Advanced: What mechanistic insights can be gained from its interaction with biological targets?
Methodological Answer:
- Enzyme Inhibition Assays : Test inhibition of dihydrofolate reductase (DHFR) or tyrosine kinases via spectrophotometric methods (e.g., NADPH depletion at 340 nm) .
- Molecular Docking : Use AutoDock Vina to model binding to the ATP pocket of EGFR (PDB: 1M17). Prioritize residues (e.g., Lys721, Thr766) for mutagenesis studies .
- Reactive Oxygen Species (ROS) Detection : Employ DCFH-DA probes in cell-based assays to link anticancer activity to oxidative stress .
Advanced: How to address discrepancies in biological activity data across studies?
Methodological Answer:
- Model Variability : Normalize IC₅₀ values using reference drugs (e.g., doxorubicin for cancer; phenytoin for seizures) to control for cell line/population differences .
- Assay Conditions : Standardize incubation time (e.g., 48 vs. 72 hours) and serum concentration (e.g., 10% FBS) to minimize variability .
- Metabolic Stability : Compare hepatic microsomal clearance rates (e.g., human vs. rodent) to explain in vivo efficacy gaps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
